molecular formula C13H17N3O3 B3839377 1-(1,3-dimethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)cyclohexanecarbonitrile

1-(1,3-dimethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)cyclohexanecarbonitrile

Cat. No. B3839377
M. Wt: 263.29 g/mol
InChI Key: ZSXNAWVFABYMEB-UHFFFAOYSA-N
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Description

The compound appears to contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . Pyrimidines are important in many biological processes, forming the basis for several types of nucleotides in DNA and RNA .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the pyrimidine ring and the cyclohexane ring. The exact structure would depend on the positions of the various substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Pyrimidines play crucial roles in DNA and RNA, so it’s possible that this compound could interact with these molecules or the enzymes that process them .

Safety and Hazards

Without specific information, it’s difficult to assess the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

1-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)cyclohexane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-15-10(17)9(11(18)16(2)12(15)19)13(8-14)6-4-3-5-7-13/h9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXNAWVFABYMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(C(=O)N(C1=O)C)C2(CCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Dimethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)cyclohexanecarbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-dimethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)cyclohexanecarbonitrile
Reactant of Route 2
1-(1,3-dimethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)cyclohexanecarbonitrile
Reactant of Route 3
Reactant of Route 3
1-(1,3-dimethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)cyclohexanecarbonitrile
Reactant of Route 4
1-(1,3-dimethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)cyclohexanecarbonitrile
Reactant of Route 5
Reactant of Route 5
1-(1,3-dimethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)cyclohexanecarbonitrile
Reactant of Route 6
Reactant of Route 6
1-(1,3-dimethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)cyclohexanecarbonitrile

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